![molecular formula C7H10O B3021154 2-Ethynyltetrahydro-2h-pyran CAS No. 76928-53-5](/img/structure/B3021154.png)
2-Ethynyltetrahydro-2h-pyran
Overview
Description
2-Ethynyltetrahydro-2h-pyran is a chemical compound with the CAS Number: 76928-53-5 . It has a molecular weight of 110.16 and its IUPAC name is 2-ethynyltetrahydro-2H-pyran . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 2-Ethynyltetrahydro-2h-pyran is 1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-Ethynyltetrahydro-2h-pyran is a colorless to yellow liquid . The storage temperature is between 2-8 ?C .Scientific Research Applications
Synthesis of 2H-Pyrans
2-Ethynyltetrahydro-2h-pyran is a key intermediate in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
Valence Isomerism Studies
The compound plays a significant role in the study of valence isomerism between 2H-pyrans and 1-oxatrienes . This isomerism is a crucial aspect of the physicochemical properties of these compounds .
Construction of Polycyclic Structures
2-Ethynyltetrahydro-2h-pyran is used in the construction of fused polycyclic structures . These structures are important in the development of various complex organic compounds .
Synthesis of Natural Products
The compound is used as a key intermediate in the total synthesis of natural products such as (−)-daurichromenic acid and its analogues . This highlights its importance in the field of natural product synthesis .
Development of Catalysts
The compound has been used in the development of various catalysts. For instance, the use of Lewis or Brønsted acids, In 3+, or iodine as catalysts resulted complementary to the iminium formation and afforded similar reaction outcomes .
Synthesis of Derivatives
2-Ethynyltetrahydro-2h-pyran is used in the synthesis of various derivatives, each with its own unique properties and potential applications . These derivatives include Tetrahydro-2H-pyran-2-carbaldehyde, Tetrahydro-2-(2-propynyloxy)-2H-pyran, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, and many others .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a structural motif present in many natural products , but its specific targets and their roles are yet to be elucidated.
Mode of Action
It’s known that the compound can establish an equilibrium with its opened isomeric forms due to the instability associated with the heterocyclic ring . This valence isomerism between 2H-pyrans and 1-oxatrienes could potentially influence its interaction with targets .
Biochemical Pathways
A study on the biosynthesis of tetramates, a family of hybrid polyketides bearing a similar structural motif, suggests that these compounds are generally directed by hybrid multimodular polyketide synthase (pks) and nonribosomal peptide synthetases (nrps) machineries .
Action Environment
It’s known that the compound’s stability can be influenced by the presence of an aromatic ring .
properties
IUPAC Name |
2-ethynyloxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTKNSXLODIMFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478897 | |
Record name | 2H-Pyran, 2-ethynyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyltetrahydro-2h-pyran | |
CAS RN |
76928-53-5 | |
Record name | 2H-Pyran, 2-ethynyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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